molecular formula C11H8N2O2 B1621151 4-(4-Pyrimidinyl)benzoic acid CAS No. 249292-43-1

4-(4-Pyrimidinyl)benzoic acid

Cat. No. B1621151
M. Wt: 200.19 g/mol
InChI Key: GDGFTEGUDDPSIT-UHFFFAOYSA-N
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Description

4-(4-Pyrimidinyl)benzoic acid is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 . It is also known by other synonyms such as 4-pyrimidin-4-ylbenzoic acid and 4-(pyrimidin-4-yl)benzoic acid .


Synthesis Analysis

The synthesis of 4-(4-Pyrimidinyl)benzoic acid involves the use of thionyl chloride in ethanol and N,N-dimethyl-formamide . An example synthesis method involves stirring methyl 4-(4-pyrimidinyl)benzoate at room temperature in ethanol and 2N NaOH (aq) for 1 hour. 2N HCl (aq) is then added until a precipitate forms .


Molecular Structure Analysis

The molecular structure of 4-(4-Pyrimidinyl)benzoic acid includes a total of 24 bonds, 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

4-(4-Pyrimidinyl)benzoic acid has a boiling point of 417.9ºC at 760mmHg and a density of 1.302g/cm3 . The compound is solid in form .

Safety And Hazards

The safety data sheet for 4-(4-Pyrimidinyl)benzoic acid indicates that it may cause skin irritation and serious eye damage . It’s classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

While specific future directions for 4-(4-Pyrimidinyl)benzoic acid are not mentioned in the search results, it’s worth noting that benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . This suggests potential future directions in these areas.

properties

IUPAC Name

4-pyrimidin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGFTEGUDDPSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363923
Record name 4-(4-Pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Pyrimidinyl)benzoic acid

CAS RN

249292-43-1
Record name 4-(4-Pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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